molecular formula C9H7ClO B085819 Cinnamoyl chloride CAS No. 102-92-1

Cinnamoyl chloride

Cat. No. B085819
CAS RN: 102-92-1
M. Wt: 166.6 g/mol
InChI Key: WOGITNXCNOTRLK-VOTSOKGWSA-N
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Description

Cinnamoyl chloride is a white to yellowish crystalline solid . It is used in the titrimetric determination of small amounts of water .


Synthesis Analysis

Cinnamoyl chloride can be synthesized by the action of oxalyl chloride on sodium cinnamate . More details about its synthesis can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of Cinnamoyl chloride is C9H7ClO . Its molecular weight is 166.604 . More details about its molecular structure can be found in the relevant papers .


Chemical Reactions Analysis

A series of derivatives of cinnamic amide were synthesized and evaluated for antiproliferative activities against the human breast cancer cell line MCF-7- and EGFR-inhibitory activities . More details about its chemical reactions can be found in the relevant papers .


Physical And Chemical Properties Analysis

Cinnamoyl chloride has a melting point of 35-37 °C, a boiling point of 256-258 °C, a density of 1.1617 at 45.3 °C, and a refractive index of 1.614 at 42.5 °C . It is soluble in dioxane .

Scientific Research Applications

  • Electrochemical Applications : Guirado, Barba, and Martin (1984) investigated the cathodic reduction of cinnamoyl chloride in dry acetone with lithium perchlorate. They identified ketonic reaction products and explained their formation through the electrogeneration of a cinnamoyl free radical and subsequent reactions (Guirado, Barba, & Martin, 1984).

  • Polymer Chemistry : Dai and Kim (2014) explored the thermal and photo properties of cinnamoyl Pluronic F-127, created by attaching cinnamoyl chloride to Pluronic F-127 chains. This study highlights the potential of cinnamoyl derivatives in modifying polymer properties (Dai & Kim, 2014).

  • Pharmaceutical Applications : A study by De, Baltas, and Bedos-Belval (2011) emphasized the significance of cinnamic acid derivatives in medicinal research, particularly as traditional and synthetic antitumor agents. Cinnamoyl chloride, as a derivative, plays a crucial role in this context (De, Baltas, & Bedos-Belval, 2011).

  • Anticancer Research : Yang et al. (2016) synthesized and tested cinnamoyloxy phosphonate derivatives for their antitumor activities, demonstrating the potential of cinnamoyl chloride derivatives in cancer research (Yang et al., 2016).

  • Material Science and Surface Modification : Kawamura et al. (2016) studied the surface modification of fumed silica using cinnamoyl chloride, exploring its potential in creating functional materials sensitive to optical irradiation (Kawamura et al., 2016).

  • UV-Shielding Materials : Zhang et al. (2019) developed cinnamate-functionalized cellulose nanocrystals using cinnamoyl chloride. These nanocrystals were used as UV-shielding nanofillers in sunscreen and transparent polymer films, showcasing the versatility of cinnamoyl chloride in the development of sustainable and environmentally friendly materials (Zhang et al., 2019).

Safety And Hazards

Cinnamoyl chloride is considered hazardous. It causes severe skin burns and eye damage, and may cause respiratory irritation . More details about its safety and hazards can be found in the relevant papers .

Future Directions

Cinnamoyl chloride and its derivatives have shown potential in antimicrobial activity and as EGFR kinase inhibitors . This suggests that they could be further explored for their potential uses in medical and pharmaceutical applications . More details about its future directions can be found in the relevant papers .

properties

IUPAC Name

(E)-3-phenylprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGITNXCNOTRLK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312860
Record name trans-Cinnamoyl chloride
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Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cinnamoyl chloride

CAS RN

17082-09-6, 102-92-1
Record name trans-Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name Cinnamoyl chloride
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Record name 2-Propenoyl chloride, 3-phenyl-
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Record name Cinnamoyl chloride
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Record name Cinnamoyl Chloride
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Record name CINNAMOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,870
Citations
KW Kraus, RT Bogan, RM Weier - Proceedings of the Iowa …, 1964 - scholarworks.uni.edu
It was demonstrated that a dialkylcadmium reagent would successfully react with the unsaturated acid chloride, cinnamoyl chloride, under both ordinary conditions and at 0 in the …
Number of citations: 1 scholarworks.uni.edu
RG Shotter, KM Johnston, JF Jones - Tetrahedron, 1978 - Elsevier
Aluminium chloride-catalysed acylations and alkylations of monohalogenobenzenes with cinnamoyl chloride has been studied. Under strictly homogeneous conditions, alkylation was …
Number of citations: 26 www.sciencedirect.com
T Matsumoto - 長野工業高等専門学校紀要, 1967 - nagano-nct.repo.nii.ac.jp
… Cinnamoyl chloride has recently been used for preparing light-sensitive polymers and … Cinnamoyl chloride is prepared by treating cinnamic acid with phosphorus pentachloride, …
Number of citations: 2 nagano-nct.repo.nii.ac.jp
Y Nakayama, N Matsubara, Z Cai, T Shiono… - Polymer Degradation …, 2017 - Elsevier
… In conclusion, end-group modified PLLA with cinnamoyl chloride was demonstrated to exhibit much higher thermal stability, while the Sn-content in the polymers were still as high as …
Number of citations: 9 www.sciencedirect.com
HE Baumgarten - Journal of the American Chemical Society, 1953 - ACS Publications
… The reaction of cinnamoyl chloride and pyridine in dry ethereal solution at or … run also by adding the calculated amount of cinnamoyl chloride and pyridine to the other reactants. …
Number of citations: 14 pubs.acs.org
Z Zhang, Y Ma, Y Zhao - Synlett, 2008 - thieme-connect.com
… a mixture of 2-naphthol and cinnamoyl chloride in chlorobenzene was stirred at room … and cinnamoyl chloride was relatively low. Thus, the reaction of 2-naphthol and cinnamoyl chloride …
Number of citations: 28 www.thieme-connect.com
A Guirado, F Barba, J Martin - Electrochimica acta, 1984 - Elsevier
… When the electrolysis of a cinnamoyl chloride solution was carried out under controlled … bond of cinnamoyl chloride (I) generates the cinnamoyl free radical (II), which is delocalized …
Number of citations: 21 www.sciencedirect.com
A Kawamura, H Liu, C Takai, T Takei, HK Razavi… - Advanced Powder …, 2016 - Elsevier
… For the modification with cinnamoyl chloride, the reaction was carried out by the reflux … of cinnamoyl chloride was then dissolved. The additional amount of cinnamoyl chloride was …
Number of citations: 4 www.sciencedirect.com
S Matsueda, K Sannohe, Y Saito - Bulletin of the Chemical Society of …, 1963 - journal.csj.jp
The Reaction Products from Resorcinol Dimethyl Ether and Cinnamoyl Chloride by the Friedel-… of cinnamoyl chloride were dissolved in 270 ml. of carbon disulfide. Into this solution 38 g. …
Number of citations: 7 www.journal.csj.jp
HJ Williams, RG Shotter - Australian Journal of Chemistry, 1974 - CSIRO Publishing
… Reaction of cinnamoyl chloride under similar conditions with … ketone on reaction of cinnamoyl chloride with naphthalene in … of cinnamoyl chloride with pyrene in benzene as solvent. …
Number of citations: 8 www.publish.csiro.au

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